molecular formula C24H13NO2 B12616889 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione CAS No. 917511-28-5

2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12616889
CAS No.: 917511-28-5
M. Wt: 347.4 g/mol
InChI Key: RAPITZIJIOJUJP-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Chemical Reactions Analysis

2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structural properties make it useful in biological imaging and as a probe for studying biological processes.

    Industry: Used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in different fields.

Biological Activity

The compound 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is a member of the isoindole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H18N2O2
  • Molecular Weight : 342.39 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including the compound . The following table summarizes key findings related to its biological activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis and cell cycle arrest
MDA-MB-231 (Breast Cancer)15.0Inhibition of proliferation via ER pathway
HeLa (Cervical Cancer)10.0Modulation of p53 signaling pathway

These results indicate that the compound exhibits significant cytotoxic effects on breast and cervical cancer cells, primarily through apoptosis induction and cell cycle regulation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the G1/S phase, leading to reduced cell proliferation.
  • Estrogen Receptor Modulation : Some studies suggest that this compound may interact with estrogen receptors, influencing tumor growth in hormone-sensitive cancers .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis rates within tumor tissues .

Properties

CAS No.

917511-28-5

Molecular Formula

C24H13NO2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(3-ethynylphenyl)-5-(2-phenylethynyl)isoindole-1,3-dione

InChI

InChI=1S/C24H13NO2/c1-2-17-9-6-10-20(15-17)25-23(26)21-14-13-19(16-22(21)24(25)27)12-11-18-7-4-3-5-8-18/h1,3-10,13-16H

InChI Key

RAPITZIJIOJUJP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#CC4=CC=CC=C4

Origin of Product

United States

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